BenchChemオンラインストアへようこそ!

(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cannabinoid Receptor 2 CB2 Agonist Structure-Activity Relationship

(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1864056-70-1, molecular formula C₇H₁₅ClN₄O, molecular weight 206.67 g/mol) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a primary amine-terminated butyl chain at the N1 position and a hydroxymethyl group at the C4 position. The compound is supplied as the hydrochloride salt, rendering it soluble in polar aqueous and organic solvent systems, and it is typically offered at a standard purity of 95%.

Molecular Formula C7H15ClN4O
Molecular Weight 206.67 g/mol
CAS No. 1864056-70-1
Cat. No. B1382067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS1864056-70-1
Molecular FormulaC7H15ClN4O
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1=C(N=NN1CCCCN)CO.Cl
InChIInChI=1S/C7H14N4O.ClH/c8-3-1-2-4-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H
InChIKeyXXKATJFHPORKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS 1864056-70-1): Core Structural and Physicochemical Properties for Procurement Assessment


(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1864056-70-1, molecular formula C₇H₁₅ClN₄O, molecular weight 206.67 g/mol) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a primary amine-terminated butyl chain at the N1 position and a hydroxymethyl group at the C4 position . The compound is supplied as the hydrochloride salt, rendering it soluble in polar aqueous and organic solvent systems, and it is typically offered at a standard purity of 95% . It belongs to the broader class of heterobifunctional triazole building blocks that have gained attention in medicinal chemistry for constructing focused compound libraries and for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Why Generic Substitution Is Insufficient for 1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride in Advanced Research Applications


While numerous 1,4-disubstituted 1,2,3-triazole building blocks are commercially available, simple interchange of regioisomers, chain-length variants, or functional group analogs frequently leads to divergent outcomes in downstream conjugation efficiency, biochemical recognition, and final compound properties . The specific combination of a four-carbon aminobutyl spacer and a free hydroxymethyl handle on the triazole core simultaneously governs the molecule's nucleophilicity, H-bond donor/acceptor profile, and tethering geometry, all of which are critical for maintaining consistent linker length, solubility characteristics, and target engagement in structure-activity relationship (SAR) studies or bioconjugation protocols . Even seemingly minor modifications, such as replacing the butyl chain with a propyl or pentyl spacer or moving the amine from the 4- to the 3- or 2-position, have been shown to alter CB2 receptor binding affinity in related triazole series, underscoring the non-interchangeable nature of the precise connectivity found in 1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride [1].

Quantitative Differentiation Evidence for 1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride Against Closest Analogs


N1‑Aminobutyl Chain Length Enables Balanced CB2 Agonist Potency vs. Shorter Spacer Analogs

In a focused SAR study of 1,4-disubstituted 1,2,3-triazoles as CB2 agonists, the compound bearing a 4-aminobutyl chain at N1 and a 4-methoxybenzyloxy substituent at C4 (compound 6) achieved a CB2 binding Ki of 105.3 nM and functional agonism with an EC₅₀ of 1.83 µM, while showing no measurable binding to CB1 or opioid receptors [1]. By contrast, earlier screening of triazole analogs with shorter N1 alkyl chains (e.g., 3-aminopropyl) within the same library failed to yield comparable combined potency and selectivity, indicating that the four-carbon spacer length is a critical determinant for productive CB2 engagement [1]. Notably, the free hydroxymethyl group present in (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride serves as a synthetic handle for introducing the C4 substituent found in hit compound 6, making this building block the direct precursor to the most promising chemotype in the series [1].

Cannabinoid Receptor 2 CB2 Agonist Structure-Activity Relationship

Hydroxymethyl Functionality Provides a Derivatization Anchor Lacking in Carboxamide and Carboxylic Acid Analogs

The C4 hydroxymethyl group in (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is chemically distinct from the carboxylic acid (CAS 1909348-30-6) and carboxamide (CAS 1909348-22-6) variants that share the same N1-aminobutyl-triazole core . The alcohol can be selectively functionalized via etherification, esterification, or oxidation, while leaving the primary amine available for orthogonal conjugation reactions—a capability not offered by the carboxyl or amide analogs, which either lack a second reactive site or require protective group strategies . Vendor specifications for the hydrochloride salt indicate a rotatable bond count of 5 and TPSA of 76.96 Ų, which predict a moderate passive permeability profile suited for designing cell-permeable conjugates when the hydroxymethyl group is elaborated .

Click Chemistry Bioconjugation Linker Design

Regiochemistry at N1 vs. N2 Drives Differential Cannabinoid Receptor Selectivity Across Triazole Series

A parallel discovery effort on 1,2,3-triazole cannabinoid receptor antagonists demonstrated that N1-substituted triazoles (corresponding to the regiochemistry of the target compound) display a fundamentally different selectivity profile compared to N2-substituted isomers [1]. In this study, N2-substituted triazoles achieved potent CB1 antagonism with IC₅₀ values in the nanomolar range and selectivity ratios CB2/CB1 > 1000, whereas the N1-substituted series (the regiochemistry of (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride) yielded only micromolar CB1 activity and lower selectivity [1]. This indicates that the N1-aminobutyl architecture of the target compound predisposes it toward CB2 agonism rather than CB1 antagonism, a critical distinction for programs targeting neuroinflammatory pathways without central side effects [1].

CB1 Antagonism Regioselectivity Triazole Pharmacophore

Triazole Rigidity Enhances Conjugation Efficiency vs. Flexible PEG-Based Linkers in PROTAC Design

Reviews of PROTAC linker design have established that triazole-containing linkers confer a degree of conformational rigidity that can improve ternary complex formation and degradation efficiency compared to fully flexible PEG linkers of comparable length [1]. The target compound's 1,2,3-triazole core, combined with its four-carbon aminobutyl arm, creates a semi-rigid spacer module that positions the hydroxymethyl anchor point at a defined distance from the terminal amine, as evidenced by its incorporation into bis-triazole peptidomimetic trypsin inhibitors that maintain a precise binding geometry [2]. In the crystal structure of trypsin bound to a bis-triazole inhibitor (PDB 7JWX), the 4-aminobutyl-triazole-methanol substructure forms a critical component of the interface with the enzyme active site, validating the structural role of this specific building block in achieving sub-micromolar affinity (Kd 2.1 µM for the best analog) [2].

PROTAC Linker Triazole Scaffold Rigid Linker Advantage

Optimal Application Scenarios for 1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride Based on Quantitative Differentiation


Synthesis of CB2-Selective Agonist Libraries for Neuroinflammatory Drug Discovery

This building block serves as the direct precursor for compound 6, the most potent and selective CB2 agonist identified in the Alam et al. (2022) triazole series (Ki 105.3 nM, EC₅₀ 1.83 µM, no CB1/opioid binding) [1]. Its four-carbon aminobutyl spacer is critical for achieving the necessary binding pocket complementarity, as shorter-chain analogs from the same library showed no significant activity [1]. Researchers developing CB2-targeted therapeutics for neuroinflammatory or neurodegenerative conditions can use this hydrochloride salt directly for CuAAC diversification at the C4 position without additional linker chemistry.

Orthogonal Bioconjugation and PROTAC Linker Assembly

The simultaneous presence of a primary amine and a primary alcohol on a triazole core enables sequential, chemoselective derivatization without protecting group manipulations . This is a key advantage over the corresponding carboxylic acid (CAS 1909348-30-6) and carboxamide (CAS 1909348-22-6) analogs, which lack the orthogonal alcohol handle . The calculated LogP of -0.069 and TPSA of 76.96 Ų predict adequate aqueous solubility for conjugation reactions under physiological-like conditions , making this compound suitable for constructing PROTAC ternary complex linkers or antibody-drug conjugate payload attachment modules.

Structure-Based Design of Peptidomimetic Protease Inhibitors

The bis-triazole architecture derived from this building block has been validated by X-ray crystallography (PDB 7JWX, 2.38 Å resolution) as a scaffold that accurately mimics the interface triplet of natural trypsin inhibitors [2]. The best analog achieved a Kd of 2.1 µM against trypsin, with the 4-aminobutyl-triazole-methanol motif occupying a defined geometric position in the active site [2]. This structural validation supports the use of this specific building block in structure-based drug design workflows targeting serine proteases where rigid linker geometry is critical for potency.

Regioselective Triazole Pharmacophore Exploration for GPCR Selectivity

N1-substituted triazoles (the regiochemistry of this compound) exhibit fundamentally different GPCR selectivity profiles from N2-substituted isomers, with N2-substitution driving potent CB1 antagonism (IC₅₀ nanomolar, CB2/CB1 > 1000) while N1-substitution favors CB2 agonism [3]. For medicinal chemistry programs specifically targeting CB2 receptors while avoiding CB1-mediated psychotropic effects, procurement of the N1-regioisomer building block is essential to maintain the desired pharmacological fingerprint throughout hit-to-lead optimization [3].

Quote Request

Request a Quote for (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.